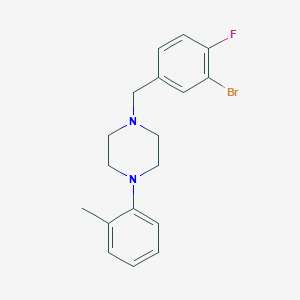
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine, also known as BMS-791325, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, which is an essential enzyme for viral replication.
科学的研究の応用
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of HCV infections. It has been shown to be a potent inhibitor of the NS5B polymerase, which is an essential enzyme for viral replication. This compound has been shown to have potent antiviral activity against a broad range of HCV genotypes, including those that are resistant to current standard-of-care therapies. In addition to its antiviral activity, this compound has also been shown to have immunomodulatory effects, which may enhance the immune response to HCV infection.
作用機序
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine inhibits the NS5B polymerase by binding to a specific site on the enzyme. This binding prevents the enzyme from synthesizing new viral RNA, which is required for viral replication. This compound has a unique binding mode that allows it to target a conserved region of the NS5B polymerase, making it effective against a broad range of HCV genotypes.
Biochemical and Physiological Effects
This compound has been shown to have potent antiviral activity against HCV in vitro and in vivo. In addition to its antiviral activity, this compound has also been shown to have immunomodulatory effects, which may enhance the immune response to HCV infection. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for use in clinical trials.
実験室実験の利点と制限
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has several advantages for use in lab experiments. It is a potent inhibitor of the NS5B polymerase, making it effective against a broad range of HCV genotypes. It has a unique binding mode that allows it to target a conserved region of the enzyme, making it less susceptible to resistance mutations. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for use in animal models and clinical trials.
One limitation of this compound is that it is a small molecule inhibitor, which may limit its efficacy in certain patient populations. Additionally, the development of resistance to this compound has been observed in some patients, highlighting the need for combination therapies to prevent the emergence of resistance.
将来の方向性
There are several future directions for the development of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine. One potential direction is the development of combination therapies that target multiple stages of the HCV life cycle. Another potential direction is the development of this compound analogs that have improved pharmacokinetic and pharmacodynamic properties. Additionally, this compound may have potential applications in the treatment of other viral infections, such as Zika virus and dengue fever.
Conclusion
This compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of HCV infections. It is a potent inhibitor of the NS5B polymerase, with a unique binding mode that allows it to target a conserved region of the enzyme. This compound has a favorable pharmacokinetic profile, making it suitable for use in clinical trials. While there are limitations to the use of this compound, there are several future directions for its development that may lead to improved therapies for viral infections.
合成法
The synthesis of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine involves a multi-step process that begins with the reaction of 4-methoxybenzylamine with 3-bromobenzophenone to form an intermediate compound. This intermediate is then reacted with piperidine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields of pure compound suitable for use in scientific research.
特性
IUPAC Name |
[3-(4-methoxyanilino)piperidin-1-yl]-(3-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-24-14-12-22(13-15-24)26-23-11-6-16-27(18-23)25(28)21-10-5-9-20(17-21)19-7-3-2-4-8-19/h2-5,7-10,12-15,17,23,26H,6,11,16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYFIBDVMIBSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6059769.png)

![5-(3-nitrophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B6059786.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6059800.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B6059802.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,2,2-trichloroacetamide](/img/structure/B6059807.png)
![N-benzyl-N,2-dimethyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6059810.png)
![N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine](/img/structure/B6059811.png)
![6-(2-chlorophenyl)-3-{[2-(2-methoxyethyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6059813.png)
![1-(1-methyl-1H-benzimidazol-2-yl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6059822.png)
![1-(3-{4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoyl)-4-piperidinecarboxamide](/img/structure/B6059833.png)
![{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone](/img/structure/B6059834.png)
![2-(3-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine](/img/structure/B6059850.png)
![6-{1-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-piperidinyl}-2-methyl-4-pyrimidinol](/img/structure/B6059856.png)